
Tetrachlorotetrafluo-ropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorotetrafluoropropane, also known as 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane, is a halogenated hydrocarbon with the molecular formula C3Cl4F4. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a propane backbone. It is a colorless liquid with a relatively high molecular weight of 253.838 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachlorotetrafluoropropane can be synthesized through various halogenation reactions. One common method involves the chlorination and fluorination of propane derivatives. The reaction typically requires the presence of catalysts and specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods: Industrial production of tetrachlorotetrafluoropropane often involves the use of large-scale reactors where controlled halogenation reactions are carried out. The process may include steps such as:
Chlorination: Introduction of chlorine gas to the propane derivative under controlled temperature and pressure conditions.
Fluorination: Subsequent introduction of fluorine gas or fluorinating agents to achieve the desired tetrafluorination.
Análisis De Reacciones Químicas
Types of Reactions: Tetrachlorotetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: Where chlorine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Though less common, these reactions can alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May require strong oxidizing agents like potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can lead to the formation of alcohols or other functionalized compounds.
Aplicaciones Científicas De Investigación
Tetrachlorotetrafluoropropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving halogenated compounds and their biological interactions.
Medicine: Investigated for its potential use in drug development and as a model compound for studying halogenated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as a precursor for other fluorinated compounds
Mecanismo De Acción
The mechanism by which tetrachlorotetrafluoropropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can participate in various chemical interactions, influencing the activity of biological molecules. For instance, the presence of chlorine and fluorine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
- 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane
- 1,1-Dichloro-2,2,3,3-tetrafluoropropane
- 1,2,3-Trichloropropane
Comparison: Tetrachlorotetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications. For example, the presence of additional chlorine atoms can enhance its reactivity in substitution reactions, while the fluorine atoms contribute to its stability and lipophilicity .
Propiedades
IUPAC Name |
1,1,1,2-tetrachloro-2,3,3,3-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F4/c4-1(8,2(5,6)7)3(9,10)11 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJGKEZYSSAZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
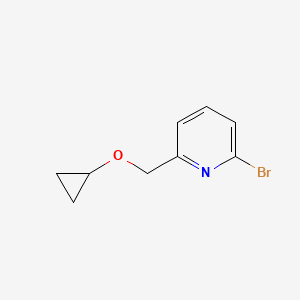


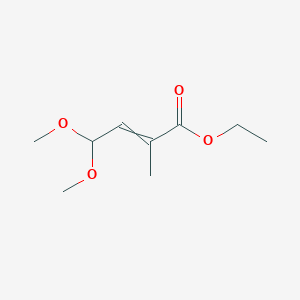
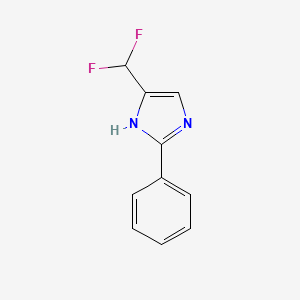
![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
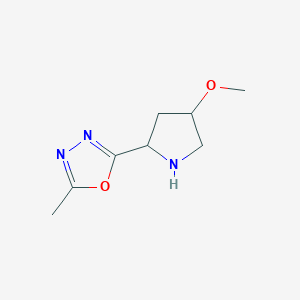
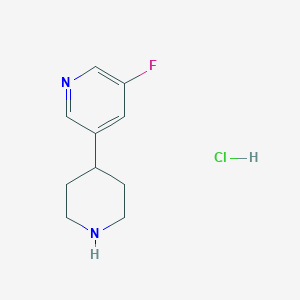
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)
